Methyl 4-(guanidinomethyl)benzoate
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Overview
Description
Methyl 4-(guanidinomethyl)benzoate is an organic compound that belongs to the benzoate ester family It is characterized by a benzene ring connected to an ester functional group and a carbamimidamidomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(guanidinomethyl)benzoate typically involves the esterification of 4-(carbamimidamidomethyl)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture to a temperature range of 75-105°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method improves efficiency and yield while reducing the reaction time and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(guanidinomethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Properties
IUPAC Name |
methyl 4-[(diaminomethylideneamino)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQUIYMDUXKSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609798 |
Source
|
Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736080-30-1 |
Source
|
Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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